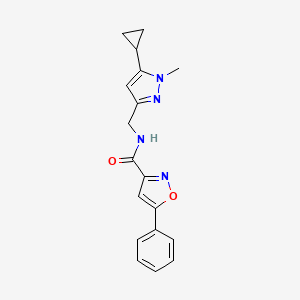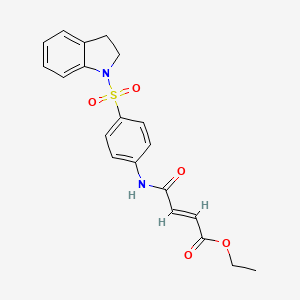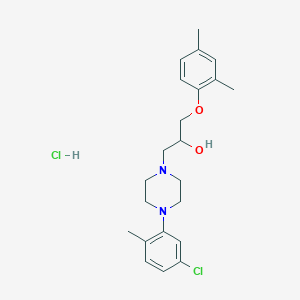![molecular formula C19H15NO6 B2943216 Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)benzofuran-2-carboxylate CAS No. 862979-23-5](/img/structure/B2943216.png)
Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a similar compound, Ethyl benzo[d][1,3]dioxole-5-carboxylate, has been described . It contains a total of 25 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Ethyl benzo[d][1,3]dioxole-5-carboxylate, have been described . It has a molecular weight of 194.18 g/mol, XLogP3 of 1.8, 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agent Development
This compound has been explored for its potential in the development of anticancer agents. The structural motif of benzo[d][1,3]dioxole is often found in bioactive molecules with anticancer properties. Researchers have synthesized derivatives of this compound to evaluate their efficacy against various cancer cell lines, aiming to achieve selective toxicity towards cancer cells while sparing normal cells .
Organic Synthesis: Building Block for Heterocyclic Compounds
In organic chemistry, this compound serves as a versatile building block for the synthesis of heterocyclic compounds. Its benzo[d][1,3]dioxole and benzofuran moieties are pivotal in constructing complex molecules that can exhibit a wide range of biological activities, making it a valuable reagent in drug discovery and development.
Materials Science: Organic Semiconductor Precursors
The benzo[d][1,3]dioxole and benzofuran units within this compound are of interest in materials science, particularly in the design of organic semiconductors. These moieties can contribute to the thermal stability and electronic properties of materials, which are crucial for applications in organic photovoltaics and field-effect transistors .
Environmental Science: Analytical Standard for Pollutant Detection
Compounds like Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)benzofuran-2-carboxylate can be used as analytical standards in environmental science. They help in the calibration of instruments used to detect and quantify pollutants, especially those with similar structural features, ensuring accurate environmental monitoring and assessment.
Biotechnology: Probe for Molecular Biology Studies
In biotechnology, such compounds are often used as probes in molecular biology studies. They can bind to specific proteins or DNA sequences, allowing scientists to visualize or track biological processes at the molecular level. This is particularly useful in understanding disease mechanisms and testing the effects of new drugs .
Pharmacology: Pharmacokinetic Studies
Pharmacokinetic studies often utilize compounds like Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)benzofuran-2-carboxylate to understand the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. Such studies are critical in predicting the behavior of new drugs in the human body .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Some compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines .
Biochemical Pathways
Indole derivatives, which share structural similarities, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The synthesis of similar compounds has been reported to be influenced by various conditions such as temperature and the presence of certain reagents .
Propriétés
IUPAC Name |
ethyl 3-(1,3-benzodioxole-5-carbonylamino)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-2-23-19(22)17-16(12-5-3-4-6-13(12)26-17)20-18(21)11-7-8-14-15(9-11)25-10-24-14/h3-9H,2,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEKJZIHLYTGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)benzofuran-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide](/img/structure/B2943133.png)
![6-(3-Fluorophenyl)-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2943135.png)


![Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine](/img/structure/B2943138.png)

![4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2943140.png)
![1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943144.png)

![3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2943146.png)



![N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2943154.png)